molecular formula C13H15Cl2N3 B2899571 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 1177341-85-3

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

Cat. No.: B2899571
CAS No.: 1177341-85-3
M. Wt: 284.18
InChI Key: FMBZRDKZMRYBAJ-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a pyrido[4,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

Uniqueness

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;;/h1-5,9,14H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZRDKZMRYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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